(2R,3R)-2,3-dibenzoyloxybutanedioic acid;1-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-methoxyphenyl)-3-methoxybenzene
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Overview
Description
(2R,3R)-2,3-dibenzoyloxybutanedioic acid;1-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-methoxyphenyl)-3-methoxybenzene: is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features multiple functional groups, including benzoyloxy, phosphoryl, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Synthesis of (2R,3R)-2,3-dibenzoyloxybutanedioic acid
Starting Materials: The synthesis typically begins with tartaric acid, which is a naturally occurring compound.
Reaction Steps: The tartaric acid undergoes esterification with benzoyl chloride in the presence of a base such as pyridine to form the dibenzoyl ester.
Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
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Synthesis of 1-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-methoxyphenyl)-3-methoxybenzene
Starting Materials: This synthesis involves the use of diphenylphosphine oxide and methoxy-substituted benzene derivatives.
Reaction Steps: The diphenylphosphine oxide reacts with the methoxy-substituted benzene in the presence of a catalyst such as palladium to form the desired product.
Reaction Conditions: The reaction is typically conducted under reflux conditions with an appropriate solvent like toluene.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Reactions are typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific functional groups present.
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Reduction
Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Conditions: Reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction can convert carbonyl groups to alcohols or amines.
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Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Reactions are often conducted under reflux with an appropriate solvent.
Products: Substitution reactions can introduce halogen atoms or other substituents into the molecule.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may inhibit certain enzymes, making it useful in studying enzyme mechanisms and developing inhibitors.
Biochemical Probes: It can serve as a probe to investigate biochemical pathways and interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detecting diseases.
Industry
Polymer Synthesis: The compound can be used in the synthesis of polymers with specific properties for industrial applications.
Coatings and Adhesives: Its chemical properties make it suitable for use in high-performance coatings and adhesives.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the context of its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing biochemical pathways. The presence of multiple functional groups allows it to engage in diverse interactions, making it a versatile compound in scientific research.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-dihydroxybutanedioic acid: Similar in structure but lacks the benzoyloxy groups, leading to different reactivity and applications.
1-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-methoxyphenyl)-3-hydroxybenzene: Similar but with a hydroxy group instead of a methoxy group, affecting its chemical properties and reactivity.
Uniqueness
The combination of benzoyloxy, phosphoryl, and methoxy groups in the compound provides a unique set of chemical properties, making it distinct from other similar compounds. This uniqueness allows it to participate in a broader range of reactions and applications, enhancing its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C74H60O20P2 |
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Molecular Weight |
1331.2 g/mol |
IUPAC Name |
(2R,3R)-2,3-dibenzoyloxybutanedioic acid;1-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-methoxyphenyl)-3-methoxybenzene |
InChI |
InChI=1S/C38H32O4P2.2C18H14O8/c1-41-33-25-15-27-35(43(39,29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(42-2)26-16-28-36(38)44(40,31-21-11-5-12-22-31)32-23-13-6-14-24-32;2*19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h3-28H,1-2H3;2*1-10,13-14H,(H,19,20)(H,21,22)/t;2*13-,14-/m.11/s1 |
InChI Key |
DDKNGGMHMBEXFY-GIZNPMIGSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)OC.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
COC1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)OC.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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